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3-(4-Fluorophenyl)-2-

phenylpropanoic acid

Cat. No.: B1335114 Get Quote

Executive Summary
This technical guide provides a detailed overview of 3-(4-Fluorophenyl)-2-phenylpropanoic
acid, including its Chemical Abstracts Service (CAS) number and known synonyms. While

publicly available information on the specific biological activity, experimental protocols, and

signaling pathways for this particular compound is limited, this document serves as a

comprehensive resource by presenting data on the broader class of phenylpropanoic acid

derivatives and the closely related analogue, 3-(4-Fluorophenyl)propionic acid. The guide is

intended for researchers, scientists, and professionals in the field of drug development, offering

insights into the chemical properties, potential synthetic routes, and pharmacological context of

this class of molecules.

Chemical Identification and Properties
1.1. CAS Number and Synonyms

The specific compound of interest, 3-(4-Fluorophenyl)-2-phenylpropanoic acid, is identified

by the following CAS number and synonyms:
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Identifier Value

CAS Number 436086-86-1[1]

IUPAC Name 3-(4-fluorophenyl)-2-phenylpropanoic acid[1]

Synonyms
3-(4-Fluoro-phenyl)-2-phenyl-propionic acid,

DTXSID90389957, RefChem:274599[1]

1.2. Chemical and Physical Properties

Quantitative data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid is summarized in the table

below. This information is computationally derived and provides a foundational understanding

of the molecule's characteristics.

Property Value Source

Molecular Formula C₁₅H₁₃FO₂ PubChem[1]

Molecular Weight 244.26 g/mol PubChem[1]

XLogP3 3.5 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Exact Mass 244.08995782 Da PubChem[1]

Topological Polar Surface Area 37.3 Å² PubChem[1]

Heavy Atom Count 18 PubChem[1]

Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols for 3-(4-Fluorophenyl)-2-phenylpropanoic acid
are not readily available in the public domain. However, a general synthetic approach for 2-
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arylpropionic acids can be inferred from established organic chemistry principles. One plausible

route is the alkylation of a phenylacetic acid derivative.

2.1. Hypothetical Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 3-(4-
Fluorophenyl)-2-phenylpropanoic acid. This is a generalized representation and would

require optimization and experimental validation.
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3-(4-Fluorophenyl)-2-phenylpropanoic acid
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Figure 1: Conceptual synthetic workflow for 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

Biological Activity and Signaling Pathways
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Specific biological data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid is not currently

available in published literature. However, the broader class of phenylpropanoic acid

derivatives is well-known for a range of biological activities, most notably as non-steroidal anti-

inflammatory drugs (NSAIDs).

Many arylpropionic acid derivatives exert their effects through the inhibition of cyclooxygenase

(COX) enzymes, which are key in the biosynthesis of prostaglandins. This mechanism is

central to their anti-inflammatory, analgesic, and antipyretic properties.

3.1. Potential Signaling Pathway: Cyclooxygenase Inhibition

The diagram below illustrates the general mechanism of COX inhibition by NSAIDs, a potential

pathway for compounds of this class.
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Figure 2: Hypothesized mechanism of action via COX inhibition.

Conclusion
3-(4-Fluorophenyl)-2-phenylpropanoic acid (CAS 436086-86-1) is a distinct chemical entity

for which detailed biological and experimental data are not extensively documented in publicly

accessible scientific literature. This guide provides the foundational chemical identifiers and

properties of this compound. By examining the broader class of phenylpropanoic acids, it is

reasonable to hypothesize that this compound may exhibit biological activities, such as anti-

inflammatory effects through the inhibition of cyclooxygenase enzymes. The provided diagrams

offer a conceptual framework for its synthesis and potential mechanism of action. Further

experimental investigation is required to fully characterize the synthetic pathways,
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pharmacological profile, and therapeutic potential of 3-(4-Fluorophenyl)-2-phenylpropanoic
acid. Researchers interested in this molecule are encouraged to use this guide as a starting

point for their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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